(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method is the reaction of thiophene-3-carboxaldehyde with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the amine.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing thiophene and cyclopropane moieties are often investigated for their pharmacological properties.
Medicine
In medicinal chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine could be explored for its potential as a drug candidate. Its structural features may impart specific interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene group could play a role in binding to the target site, while the amine group may participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.
(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2/t6-,7+/m0/s1 |
InChI Key |
LMXUPPWQKXDJNR-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CSC=C2 |
Canonical SMILES |
C1C(C1N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.